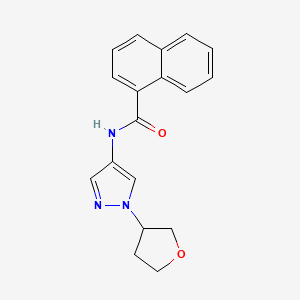
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a tetrahydrofuran group, a pyrazole group, and a naphthamide group . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Naphthamide likely refers to a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrahydrofuran group would form a five-membered ring with an oxygen atom . The pyrazole group would form a five-membered ring with two nitrogen atoms . The naphthamide group would likely consist of a naphthalene core with an amide functional group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tetrahydrofuran-3-yl)methanamine, a related compound, is a liquid at room temperature and has a molecular weight of 115.18 .Wissenschaftliche Forschungsanwendungen
Cooperative Molecular Interactions
Research on similar pyrazole derivatives, such as the study by Zheng, Wang, and Fan (2010), highlights the importance of cooperative molecular interactions like N–H···N, N–H···O, and O–H···N in the formation of molecular dimers. These interactions play a critical role in the structural chemistry of such compounds, suggesting potential applications in designing new materials with specific molecular recognition capabilities (Chun-yang Zheng, Dun-jia Wang, Ling Fan, 2010).
Antibacterial Activity
Pyrazoline derivatives have shown promising antibacterial properties, as demonstrated by Rani et al. (2015). Their synthesis and in-vitro antibacterial activity evaluation against various bacteria suggest that compounds structurally similar to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide could be explored for antimicrobial applications (M. Rani, M. Yusuf, Salman A. Khan, P. Sahota, G. Pandove, 2015).
Synthetic and Catalytic Applications
The synthesis and reactivity of naphthalene bisimides, which share structural motifs with the target compound, offer insights into potential applications in dye chemistry and the development of fluorescent materials. The unique properties of these compounds, such as their unexpected acidity and reactivity, open avenues for research in synthetic methodologies and material science (F. Doria, M. Di Antonio, Michele Benotti, D. Verga, M. Freccero, 2009).
Novel Heterocyclic Scaffolds
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-10-19-21(11-14)15-8-9-23-12-15/h1-7,10-11,15H,8-9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDZTZYQQHWOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

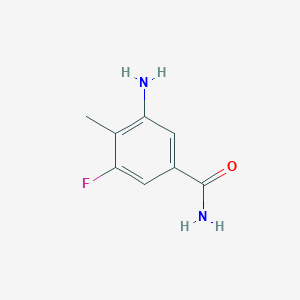


![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
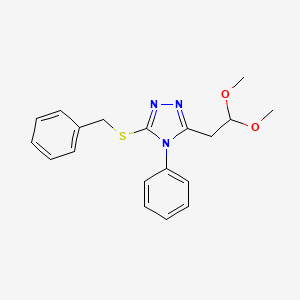

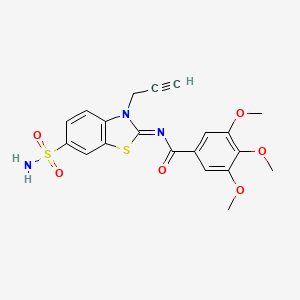
![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)
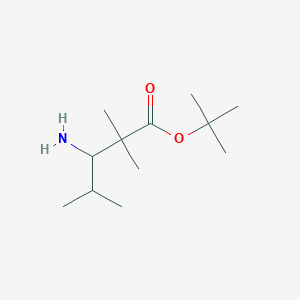
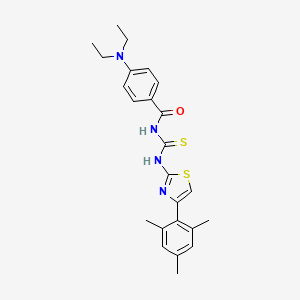
![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)